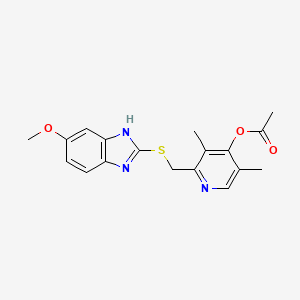

4-Acetyloxy Omeprazole Sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Acetyloxy Omeprazole Sulfide” is a biochemical used for proteomics research . It has a molecular formula of C18H19N3O3S and a molecular weight of 357.43 .

Synthesis Analysis

The synthesis of (S)-Omeprazole, which is a very effective anti-ulcer medicine, involves the bio-oxidation of omeprazole sulfide . This process is catalyzed by resting cells of the mutant QZ-3 of Rhodococcus rhodochrous ATCC 4276 in a chloroform–water biphasic system . The reaction was optimized to work at a substrate concentration of 180 mM and a cell concentration of 100 g/L .

Chemical Reactions Analysis

The chemical reaction involved in the synthesis of (S)-Omeprazole from omeprazole sulfide is an oxidation process . The reaction was found to be highly enantioselective, yielding (S)-Omeprazole with an enantiomeric excess of over 99% .

Physical And Chemical Properties Analysis

The solubility of omeprazole sulfide, a related compound, has been measured in various solvents including ethanol, ethyl acetate, isopropanol, methanol, acetone, n-butanol, and n-propanol in the temperature range from 280.35 to 319.65 K .

Applications De Recherche Scientifique

Optimization of Synthesis of (S)-Omeprazole

This research used Response Surface Methodology (RSM) to optimize the oxidizing of omeprazole sulfide to (S)-omeprazole. The catalyst used was an environmentally friendly soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions. The conversion of the omeprazole sulfide, the (S)-omeprazole yield and ee were 93.75%, 91.56% and 96.08%, respectively .

Asymmetric Bio-oxidation Using Resting Cells

In this study, resting cells of the mutant QZ-3 of Rhodococcus rhodochrous (R. rhodochrous) ATCC 4276 were used to catalyze the bio-oxidation of omeprazole sulfide for preparation of (S)-omeprazole in a chloroform–water biphasic system . The optimal yield of (S)-omeprazole obtained was 92.9% with enantiomeric excess (ee) (>99%), and no sulfone by-product was detected under the optimal working conditions .

Novel Synthesis Process

A novel synthesis process for pharmaceutical impurities was developed, involving 5-methoxy thiobenzimidazole to the formation of an ester followed by coupling of the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine . This process was observed to be short, simple, and achieved the expected yield .

Mécanisme D'action

Target of Action

The primary target of 4-Acetyloxy Omeprazole Sulfide is the proton pump . This pump, also known as the H+/K+ ATPase enzyme , is located on the secretory surface of gastric parietal cells . It plays a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

4-Acetyloxy Omeprazole Sulfide, similar to its parent compound Omeprazole, works by inhibiting the proton pump . It covalently binds to sulfhydryl groups of cysteines found on the H+/K+ ATPase enzyme . This interaction prevents the final step in gastric acid production, leading to a dose-dependent inhibition of gastric acid secretion .

Biochemical Pathways

The inhibition of the proton pump affects the gastric acid secretion pathway . By suppressing this pathway, 4-Acetyloxy Omeprazole Sulfide reduces the production of gastric acid, thereby decreasing the acidity of the stomach. This can help alleviate conditions associated with excess stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The polymorphism of CYP2C19 can affect the metabolism and hence the bioavailability of the drug . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties can also be influenced by factors such as dosage, route of administration, and patient-specific factors .

Result of Action

The primary result of 4-Acetyloxy Omeprazole Sulfide’s action is the reduction of gastric acid secretion . This leads to an increase in gastric pH, alleviating symptoms associated with conditions like GERD and peptic ulcer disease . It can also promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of 4-Acetyloxy Omeprazole Sulfide can be influenced by various environmental factors. For instance, the pH of the stomach can affect the drug’s solubility and absorption. Additionally, factors such as diet, concurrent medications, and genetic variations in drug-metabolizing enzymes can also impact the drug’s efficacy and stability .

Safety and Hazards

Orientations Futures

The use of bio-oxidation for the efficient preparation of chiral sulfoxides, such as (S)-Omeprazole, is promising . The high enantioselectivity, activity, and substrate and product tolerance exhibited by the mutant QZ-3 of Rhodococcus rhodochrous ATCC 4276 suggest potential for further exploration in this area .

Propriétés

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSBQPLPAYUFHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717999 |

Source

|

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1359829-71-2 |

Source

|

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)

![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)